1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Overview
Description
1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves its binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhances dopamine neurotransmission. The compound has been shown to have a high affinity for the dopamine transporter, with a Ki value of 4.1 nM.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to increase extracellular dopamine levels in the striatum and nucleus accumbens regions of the brain, which are involved in reward and motivation. It has also been shown to enhance locomotor activity and induce hyperactivity in rodents, which is consistent with its dopaminergic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments is its high selectivity and potency for the dopamine transporter. This makes it a valuable tool for studying the role of the dopamine transporter in various neurological disorders. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Future Directions
There are several future directions for research on 1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use as a tool for studying the role of the dopamine transporter in addiction and reward pathways. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Scientific Research Applications
1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine neurotransmission in the brain. This makes it a valuable tool for studying the mechanisms underlying dopamine signaling and the role of the dopamine transporter in various neurological disorders.
properties
IUPAC Name |
2-methyl-1-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-15(2)19(24)22-12-10-20(11-13-22)16-6-7-17(23(25)26)18(14-16)21-8-4-3-5-9-21/h6-7,14-15H,3-5,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHIDTAWPMECKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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